molecular formula C12H8BrNO2 B1379991 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde CAS No. 1427460-53-4

3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde

Cat. No.: B1379991
CAS No.: 1427460-53-4
M. Wt: 278.1 g/mol
InChI Key: LTHHAVJBTIDPQM-UHFFFAOYSA-N
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Description

3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde is a synthetic benzaldehyde derivative featuring a bromopyridinyl ether substituent at the 3-position of the benzaldehyde core. Its molecular formula is C₁₂H₈BrNO₂, with a molecular weight of 278.1 g/mol .

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-10-4-5-12(14-7-10)16-11-3-1-2-9(6-11)8-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHAVJBTIDPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261673
Record name Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-53-4
Record name Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 5-bromopyridine-2-ol with 3-formylphenol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the bromopyridine and benzaldehyde groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In organic chemistry, 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial effects against multi-drug resistant strains. In vitro tests demonstrated a reduction in bacterial viability within 24 hours of exposure.
  • Anticancer Properties : In vivo studies using murine models indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups.

Medicine

Research is ongoing to explore its therapeutic potential in treating various diseases. The aldehyde group can interact with biomolecules, potentially leading to the modulation of biochemical pathways.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a substantial decrease in bacterial counts after treatment, supporting its use in developing new antimicrobial agents.
  • Anticancer Research
    • In experiments conducted on cancerous murine models, administration of this compound resulted in notable tumor shrinkage compared to untreated controls, suggesting its viability as a candidate for further cancer therapy development.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopyridine moiety can enhance its binding affinity to certain targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Bis((4-Fluorobenzyl)oxy)benzaldehyde (B1)

  • Structure : A benzaldehyde derivative with two 4-fluorobenzyloxy groups at positions 3 and 4 .
  • Synthesis : Prepared via nucleophilic substitution of 3,4-dihydroxybenzaldehyde with 1-(bromomethyl)-4-fluorobenzene in acetonitrile (ACN) under reflux, yielding 72.8% as a white solid .
  • Applications : Used as an intermediate in drug synthesis, such as for the antihypertensive agent YT-6-2 .
  • Key Differences :
    • B1 has two fluorinated aromatic ethers , enhancing electron-withdrawing effects and steric bulk compared to the single bromopyridinyl ether in 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde.
    • Higher molecular weight (384.3 g/mol ) due to additional substituents .

Eurotium-Derived Benzaldehyde Derivatives

  • Examples : Eurotirumin (29), flavoglaucin (31), and 2-(2',3-epoxy-1',3'-heptadienyl)-6-hydroxy-5-(3-methyl-2-butenyl)-benzaldehyde (35) .
  • Structure : Natural benzaldehydes with prenyl groups , epoxidized aliphatic chains , and hydroxyl substitutions .
  • Bioactivity : Exhibit antioxidative, antimicrobial, and antitumor activities (e.g., flavoglaucin inhibits Staphylococcus aureus with MIC = 8 μg/mL) .
  • Key Differences :
    • Complex poly-substituted benzene rings with prenyl and aliphatic chains, contrasting with the simpler bromopyridine-ether motif of the target compound.
    • Primarily isolated from fungi (Eurotium spp.), unlike the synthetic origin of this compound .

5-(5-(Benzyloxy)-6-Bromopyridin-2-yl)oxazole

  • Structure : A pyridine-oxazole hybrid with benzyloxy and bromo substituents .
  • Properties : Molecular weight = 331.16 g/mol , higher than the target compound due to the oxazole ring .
  • Applications : Cataloged as a building block for heterocyclic chemistry, priced at $400/g (1 g scale) .
  • Key Differences :
    • The oxazole ring introduces additional nitrogen heteroatoms, altering electronic properties and hydrogen-bonding capacity compared to the benzaldehyde core.
    • Higher commercial cost reflects specialized synthetic routes .

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Substituents Origin Key Applications Reference
This compound 278.1 Bromopyridinyl ether, aldehyde Synthetic Synthetic intermediate
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde 384.3 Dual 4-fluorobenzyloxy, aldehyde Synthetic Pharmaceutical intermediate
Flavoglaucin ~330 (estimated) Prenyl, hydroxyl, aliphatic chain Natural Antimicrobial agent
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole 331.16 Benzyloxy, bromopyridine, oxazole Synthetic Heterocyclic chemistry

Structural and Functional Insights

  • Reactivity : The aldehyde group in this compound enables condensation or nucleophilic addition reactions, akin to other benzaldehydes like B1 .
  • Electronic Effects: The bromine atom on the pyridine ring enhances electrophilicity and may influence binding in catalytic or biological systems compared to non-halogenated analogs.

Biological Activity

3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde, an organic compound with the molecular formula C12_{12}H8_8BrNO2_2, has gained attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a bromopyridine moiety linked to a benzaldehyde group via an ether bond. This unique structure is believed to contribute to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding its potency.

Microorganism MIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29
Candida albicans16.69

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, especially given the rising resistance to existing antibiotics .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells.

A notable study reported that the compound exhibited an IC50_{50} value of approximately 12 µM against MDA-MB-231 (breast cancer) cells, indicating moderate potency. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound is thought to be influenced by its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting key enzymes involved in bacterial growth or cancer cell proliferation.
  • Receptor Interaction : The bromopyridine moiety may enhance binding affinity to certain receptors or enzymes, thereby modulating various biochemical pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the compound's effect against multi-drug resistant strains demonstrated that it significantly reduced bacterial viability in vitro within 24 hours of exposure, supporting its potential use in treating resistant infections .
  • Anticancer Research : In vivo studies using murine models indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde, and what key reaction conditions are required?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution between a benzaldehyde derivative and a bromopyridine. For example, describes coupling 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol under acidic conditions (acetic acid) to form a Schiff base intermediate, followed by cyclization using sodium hypochlorite . For this compound, analogous methods could involve activating the pyridine ring with bromine to facilitate substitution at the 2-position. Key conditions include stoichiometric control, solvent choice (ethanol or DMF), and acid/base catalysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent (referencing δ 2.50 ppm for 1H and 39.52 ppm for 13C) to confirm aldehyde protons (δ ~10 ppm) and pyridine/benzene ring environments .
  • FTIR : Identify aldehyde C=O stretches (~1700 cm⁻¹) and aryl ether C-O stretches (~1250 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight with precision (e.g., ±0.3 ppm error) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer : Contradictions may arise from solvent impurities, tautomerism, or residual water. Solutions include:

  • Repeating NMR in anhydrous deuterated solvents (e.g., DMSO-d6) and referencing internal standards .
  • Variable-temperature NMR to detect dynamic processes (e.g., rotamers) .
  • Comparing experimental FTIR data with computational predictions (e.g., DFT) to validate functional groups .

Q. What strategies optimize low yields in the coupling of bromopyridine and benzaldehyde derivatives?

  • Methodological Answer :

  • Catalyst Screening : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction rates and yields in aromatic substitutions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Stoichiometric Adjustments : Ensure excess benzaldehyde derivative (1.2–1.5 eq.) to drive the reaction to completion .

Q. How can computational chemistry guide the design of this compound derivatives for bioactivity studies?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinity of derivatives with target proteins (e.g., kinases) by modifying substituents on the benzaldehyde or pyridine rings .
  • QSAR Modeling : Correlate electronic properties (e.g., Hammett constants) of substituents (e.g., methoxy, fluoro) with biological activity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity in cross-coupling reactions .

Data Analysis and Experimental Design

Q. What experimental controls are critical when evaluating the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Control Groups : Include buffers (pH 2–12) and monitor degradation via HPLC at timed intervals.
  • Reference Standards : Use deuterated analogs (e.g., D₂O solutions) to track aldehyde proton exchange in NMR .
  • Temperature Control : Conduct stability tests at 25°C and 40°C to simulate ambient and accelerated conditions .

Q. How should researchers design a mechanistic study to probe the role of bromine in reactivity?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 5-deutero-pyridine analogs to track regioselectivity in substitution reactions .
  • Competition Experiments : Compare reaction rates of 5-bromo vs. 5-chloro pyridine derivatives under identical conditions .
  • Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation during coupling .

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